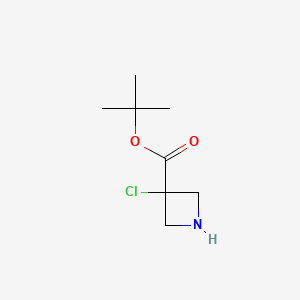
tert-Butyl 4-amino-6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-6-chloronicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a chlorine atom attached to a nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-6-chloronicotinate typically involves the reaction of 4-amino-6-chloronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and reaction times to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-amino-6-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-amino-6-chloronicotinate is used as an intermediate in the synthesis of more complex chemical compounds
Biology: In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the investigation of cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its therapeutic properties. Researchers may investigate its effects on various biological targets to develop new drugs or treatments for diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl 6-chloronicotinate
- tert-Butyl 4-chloronicotinate
- tert-Butyl 4-amino-nicotinate
Comparison: tert-Butyl 4-amino-6-chloronicotinate is unique due to the presence of both an amino group and a chlorine atom on the nicotinate structure This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds For example, tert-Butyl 6-chloronicotinate lacks the amino group, while tert-Butyl 4-amino-nicotinate does not have the chlorine atom
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3,(H2,12,13) |
Clave InChI |
GBFNQVCGFSJDKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN=C(C=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


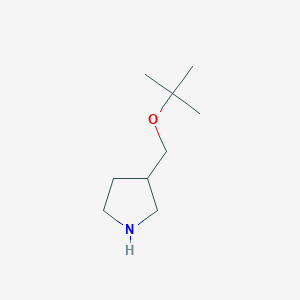
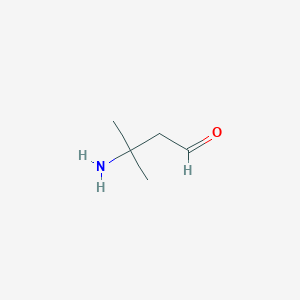
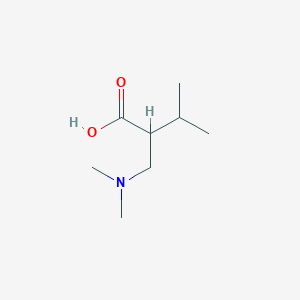

![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)
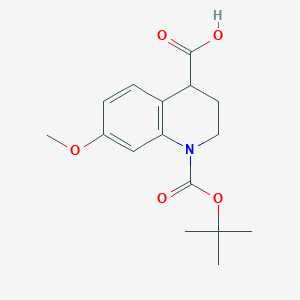

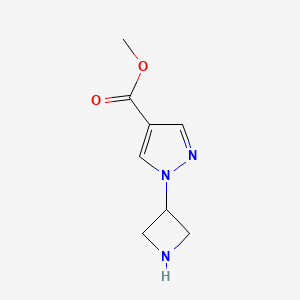
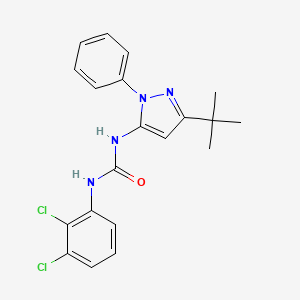

![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)

